(Dimethylamino)methyl2,2,2-trifluoroacetate

説明

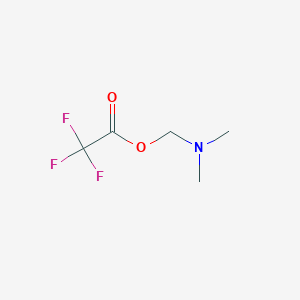

(Dimethylamino)methyl 2,2,2-trifluoroacetate (CAS: 181828-01-3), also known as 1-(trifluoroacetyl)-4-(dimethylamino)pyridinium trifluoroacetate, is a trifluoroacetate salt with a pyridinium core modified by a dimethylamino group and a trifluoroacetyl substituent . Its molecular formula is C₉H₁₁F₆N₂O₂, with a molecular weight of approximately 304.15 g/mol. The compound combines a polar, ionic trifluoroacetate anion with a cationic pyridinium derivative, enhancing its solubility in polar solvents like water or methanol. Structurally, the dimethylamino group introduces basicity, while the trifluoroacetyl moiety acts as a strong electron-withdrawing group, making it reactive in acyl transfer reactions .

This compound is primarily used in organic synthesis as a catalyst or acylating agent, leveraging its stability and reactivity under mild conditions. Its applications span pharmaceuticals, agrochemicals, and materials science, particularly where selective acylation is required .

特性

分子式 |

C5H8F3NO2 |

|---|---|

分子量 |

171.12 g/mol |

IUPAC名 |

(dimethylamino)methyl 2,2,2-trifluoroacetate |

InChI |

InChI=1S/C5H8F3NO2/c1-9(2)3-11-4(10)5(6,7)8/h3H2,1-2H3 |

InChIキー |

IUYRTGIAWHGLNT-UHFFFAOYSA-N |

正規SMILES |

CN(C)COC(=O)C(F)(F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Dimethylamino)methyl2,2,2-trifluoroacetate typically involves the reaction of dimethylamine with trifluoroacetic acid. One common method involves the use of bis(dimethylamino)methane and anhydrous trifluoroacetic acid . The reaction is carried out under controlled temperature conditions, often in an ice-salt bath to maintain temperatures below -10°C. The resulting solution is then heated in an oil bath at 65°C for 1.5 hours, followed by further heating at 145°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

化学反応の分析

Types of Reactions

(Dimethylamino)methyl2,2,2-trifluoroacetate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.

Common Reagents and Conditions

Common reagents used in reactions with this compound include trifluoroacetic acid, dimethylamine, and various oxidizing and reducing agents . Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, substitution reactions may yield trifluoromethylated derivatives, while oxidation reactions can produce various oxidized forms of the compound .

科学的研究の応用

Pharmaceutical Applications

Anticancer Agents

(Dimethylamino)methyl 2,2,2-trifluoroacetate derivatives have been studied for their potential as anticancer agents. Research indicates that trifluoromethyl groups can enhance the biological activity of compounds by improving their lipophilicity and metabolic stability. For instance, derivatives of this compound have shown promise in inhibiting specific cancer cell lines, making them candidates for further development in oncology .

Neuroprotective Effects

Studies have also suggested that certain derivatives exhibit neuroprotective effects. These compounds may modulate neurotransmitter systems or protect against oxidative stress, which is crucial in neurodegenerative diseases. The presence of the trifluoroacetate moiety appears to play a significant role in enhancing these biological activities .

Agrochemical Applications

Pesticides and Herbicides

The compound has been incorporated into the design of new agrochemicals, particularly as a building block for novel pesticides and herbicides. The trifluoromethyl group is known to increase the potency and selectivity of these compounds against target pests while minimizing off-target effects. For example, derivatives have been utilized in the synthesis of herbicides that effectively control weed populations with reduced environmental impact .

Crop Protection

Research has demonstrated that (dimethylamino)methyl 2,2,2-trifluoroacetate derivatives can enhance crop protection strategies by improving resistance to pests and diseases. This application is particularly relevant as global agriculture seeks sustainable solutions to food production challenges .

Materials Science Applications

Synthesis of Functional Materials

(Dimethylamino)methyl 2,2,2-trifluoroacetate serves as a precursor in the synthesis of functional materials such as fluorinated polymers and coatings. These materials exhibit unique properties like chemical inertness and thermal stability, making them suitable for various industrial applications .

Nanomaterials Development

The compound has been explored as a precursor for synthesizing nanomaterials, particularly transition metal fluorides. Studies indicate that using (dimethylamino)methyl 2,2,2-trifluoroacetate can lead to the formation of uniform nanoparticles with controlled size and shape through thermolysis processes . This application is critical for developing advanced materials for electronics and catalysis.

Case Studies

作用機序

The mechanism of action of (Dimethylamino)methyl2,2,2-trifluoroacetate involves its interaction with molecular targets through its trifluoromethyl group. This group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound. The pathways involved in its action include nucleophilic substitution and radical reactions .

類似化合物との比較

Structural and Physicochemical Properties

The table below compares key properties of (dimethylamino)methyl 2,2,2-trifluoroacetate with structurally related trifluoroacetate derivatives:

Key Observations :

- Ionic vs. Covalent Structures: Unlike methyl/ethyl trifluoroacetate (covalent esters), (dimethylamino)methyl 2,2,2-trifluoroacetate and cesium trifluoroacetate are ionic, enhancing solubility in polar media .

- Reactivity: The dimethylamino group in the pyridinium cation increases nucleophilicity, making it effective in acyl transfer reactions, whereas methyl trifluoroacetate is prone to hydrolysis under acidic/basic conditions .

- Biological Relevance: Ro 26-4550 trifluoroacetate demonstrates the use of trifluoroacetate as a counterion to improve drug solubility, a property shared with (dimethylamino)methyl 2,2,2-trifluoroacetate in synthetic applications .

Acylation Efficiency

- (Dimethylamino)methyl 2,2,2-trifluoroacetate acts as a superior acylating agent compared to methyl trifluoroacetate. The pyridinium core stabilizes transition states in nucleophilic substitutions, akin to DMAP (4-dimethylaminopyridine) in catalysis .

- Methyl trifluoroacetate (MTFA) is less reactive in Mitsunobu reactions due to ester instability under trifluoroacetyl construction conditions, as seen in failed attempts to synthesize 2-trifluoroacetyl lactisole derivatives .

Hydrogen Bonding and Solvent Interactions

- Methyl trifluoroacetate forms intermolecular hydrogen bonds with 2,2,2-trifluoroethanol (TFE), primarily at the carbonyl oxygen . In contrast, the dimethylamino group in (dimethylamino)methyl 2,2,2-trifluoroacetate can engage in additional hydrogen bonding or act as a base, altering reaction pathways .

生物活性

(Dimethylamino)methyl2,2,2-trifluoroacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₅H₈F₃N O₂

- CAS Number : [insert CAS number]

- Molecular Weight : [insert molecular weight]

The trifluoroacetate group is known for enhancing the lipophilicity and biological activity of compounds, making it a valuable moiety in drug design.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For example, it can interact with kinases and phosphatases, modulating signaling pathways critical for cell proliferation and survival.

- Receptor Binding : It may bind to receptors on cell membranes, altering cellular responses. This can lead to changes in gene expression and cellular behavior.

Biological Activities

Research has indicated several potential biological activities of this compound:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties against various strains of bacteria. Its mechanism likely involves disrupting bacterial cell membranes or inhibiting essential metabolic processes.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by triggering stress responses and DNA damage. In vitro assays have demonstrated its efficacy against several cancer cell lines.

Case Studies

- Antibacterial Efficacy :

- Anticancer Activity :

Comparative Analysis

A comparison table highlighting the biological activities of this compound with similar compounds is presented below:

| Compound Name | Antibacterial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Enzyme inhibition and receptor binding |

| Trifluoroacetyl derivatives | Moderate | Low | Membrane disruption |

| Dimethylamino derivatives | Low | High | Apoptosis induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。